molecular formula C23H21Cl2N3O2 B13979085 1-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol

1-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol

Cat. No.: B13979085
M. Wt: 442.3 g/mol
InChI Key: KZAVXUAAYVFCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenoxy)-3-(1-benzyl-1,2-dihydro-2-iminobenzo[d]imidazol-3-yl)propan-2-ol is a complex organic compound that features a dichlorophenoxy group and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenoxy)-3-(1-benzyl-1,2-dihydro-2-iminobenzo[d]imidazol-3-yl)propan-2-ol typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of the 2,4-dichlorophenoxy intermediate through a nucleophilic substitution reaction.

    Benzimidazole Formation: The benzimidazole moiety is synthesized separately, often through a condensation reaction involving o-phenylenediamine and a suitable aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the benzimidazole derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenoxy)-3-(1-benzyl-1,2-dihydro-2-iminobenzo[d]imidazol-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenoxy)-3-(1-benzyl-1,2-dihydro-2-iminobenzo[d]imidazol-3-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound is explored for its use in the development of advanced materials with unique properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(1-benzyl-1,2-dihydro-2-iminobenzo[d]imidazol-3-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenoxy)-3-(1-benzyl-1,2-dihydro-2-iminobenzo[d]imidazol-3-yl)propan-2-amine
  • 1-(2,4-Dichlorophenoxy)-3-(1-benzyl-1,2-dihydro-2-iminobenzo[d]imidazol-3-yl)propan-2-thiol

Uniqueness

1-(2,4-Dichlorophenoxy)-3-(1-benzyl-1,2-dihydro-2-iminobenzo[d]imidazol-3-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dichlorophenoxy and benzimidazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21Cl2N3O2

Molecular Weight

442.3 g/mol

IUPAC Name

1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol

InChI

InChI=1S/C23H21Cl2N3O2/c24-17-10-11-22(19(25)12-17)30-15-18(29)14-28-21-9-5-4-8-20(21)27(23(28)26)13-16-6-2-1-3-7-16/h1-12,18,26,29H,13-15H2

InChI Key

KZAVXUAAYVFCBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(COC4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.